molecular formula C11H13NO2 B1623458 6-Methoxy-1-tetralone oxime CAS No. 54951-36-9

6-Methoxy-1-tetralone oxime

Cat. No. B1623458
CAS RN: 54951-36-9
M. Wt: 191.23 g/mol
InChI Key: QEPLWBMPKVIAOH-UHFFFAOYSA-N
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Patent
US06117910

Procedure details

A solution of 6-methoxy-1-tetralone (40 g, 227 mmol), potassium carbonate (64 g, 462 mmol) and hydroxylamine.hydrochloride (63.2 g, 909 mmol) in methanol (500 mL) and water (56 mL) was refluxed for 2.5 hours. The potassium carbonate was filtered off, poured into ice (300 g) and water was added to total 1.5 L. The precipitate was collected to give 34.79 g (80%) of crude product, which recrystallized in methanol to give 20.4 g (47%) of a white solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[CH2:8][CH2:7][CH2:6]2.C(=O)([O-])[O-].[K+].[K+].Cl.[NH2:21][OH:22]>CO.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[N:21][OH:22])[CH2:8][CH2:7][CH2:6]2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
63.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
56 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The potassium carbonate was filtered off
ADDITION
Type
ADDITION
Details
poured into ice (300 g) and water
ADDITION
Type
ADDITION
Details
was added to total 1.5 L
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
to give 34.79 g (80%) of crude product, which
CUSTOM
Type
CUSTOM
Details
recrystallized in methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCCC(C2=CC1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.